molecular formula C16H13ClN4O B13887345 2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline

2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline

Katalognummer: B13887345
Molekulargewicht: 312.75 g/mol
InChI-Schlüssel: QYJVXBICNDGIRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a quinoline moiety with a chloropyrazine group through an azetidine linkage, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-((6-Chloropyrazin-2-yl)oxy)azetidin-1-yl)quinoline
  • 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid
  • 2-Amino-6-Chloropyrazine

Uniqueness

2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline stands out due to its unique combination of a quinoline moiety with a chloropyrazine group through an azetidine linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .

Eigenschaften

Molekularformel

C16H13ClN4O

Molekulargewicht

312.75 g/mol

IUPAC-Name

2-[3-(6-chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline

InChI

InChI=1S/C16H13ClN4O/c17-14-7-18-8-16(20-14)22-12-9-21(10-12)15-6-5-11-3-1-2-4-13(11)19-15/h1-8,12H,9-10H2

InChI-Schlüssel

QYJVXBICNDGIRE-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=CN=CC(=N4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.